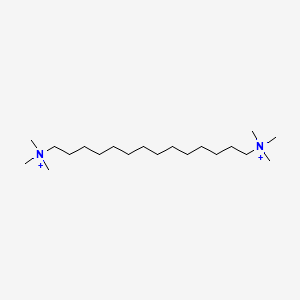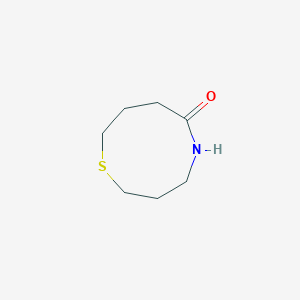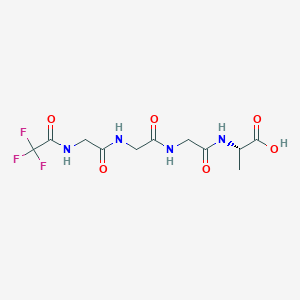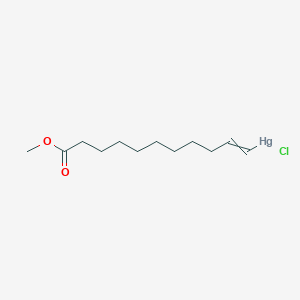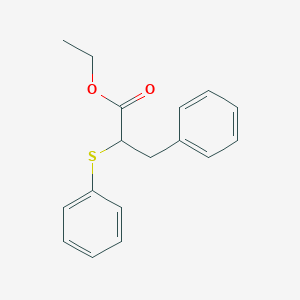![molecular formula C8H13NO3 B14634330 3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile CAS No. 55961-72-3](/img/structure/B14634330.png)
3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile is an organic compound featuring a nitrile group attached to a propanenitrile backbone, which is further connected to a 2-methyl-1,3-dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile typically involves the reaction of 2-methyl-1,3-dioxane with a suitable nitrile precursor under specific conditions. One common method involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxane ring from carbonyl compounds and 1,3-propanediol . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Industrial methods often focus on the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A related compound with similar structural features but lacking the nitrile group.
2-Methyl-1,3-dioxane: Another similar compound with a methyl group at the 2-position.
Uniqueness
3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile is unique due to the presence of both the dioxane ring and the nitrile group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
55961-72-3 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
3-[(2-methyl-1,3-dioxan-5-yl)oxy]propanenitrile |
InChI |
InChI=1S/C8H13NO3/c1-7-11-5-8(6-12-7)10-4-2-3-9/h7-8H,2,4-6H2,1H3 |
Clave InChI |
TVKANCYDNQJHLO-UHFFFAOYSA-N |
SMILES canónico |
CC1OCC(CO1)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


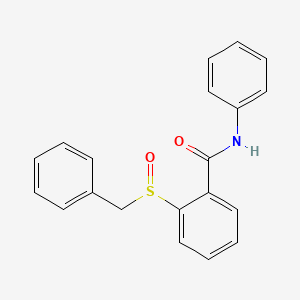
![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
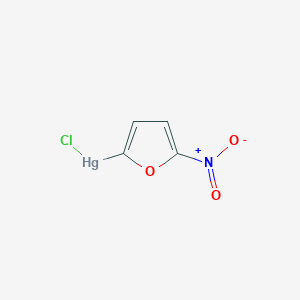
![3-[(Oxan-2-yl)oxy]butan-2-one](/img/structure/B14634283.png)
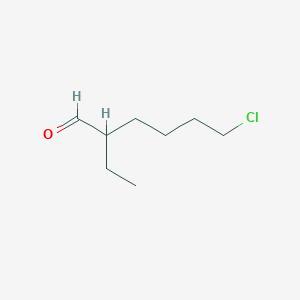
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)

